molecular formula C21H25F3N4O2S B2727628 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2097932-80-2

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2727628
CAS No.: 2097932-80-2
M. Wt: 454.51
InChI Key: XRDCPDHOLYXFMS-UHFFFAOYSA-N
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Description

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a potential modulator of serotonergic signaling. Its molecular structure incorporates a trifluoromethylphenyl group, a common motif in bioactive molecules known to enhance metabolic stability and binding affinity to neurological targets . The piperazine and piperidine rings are privileged scaffolds in drug discovery, frequently found in compounds that interact with G-protein coupled receptors (GPCRs) and other central nervous system targets. Researchers utilize this compound primarily as a reference standard or as a key intermediate in the synthesis of more complex molecules for in vitro biological testing. Its mechanism of action is hypothesized to involve interaction with serotonin receptors such as 5-HT1A and 5-HT2A, based on the known activity of structurally related trifluoromethylphenylpiperazine (TFMPP) derivatives . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O2S/c22-21(23,24)17-3-1-4-19(15-17)27-13-11-26(12-14-27)18-6-9-28(10-7-18)31(29,30)20-5-2-8-25-16-20/h1-5,8,15-16,18H,6-7,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCPDHOLYXFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound with potential pharmacological applications. Its structure includes a piperazine core, which is often associated with various biological activities, including interactions with neurotransmitter systems and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H21F3N4O2S\text{C}_{18}\text{H}_{21}\text{F}_{3}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a pyridine sulfonamide moiety and a trifluoromethyl group, both of which are known to influence biological activity.

Pharmacological Mechanisms

  • Serotonin Receptor Interaction : The compound is believed to interact with serotonin receptors, particularly the 5-HT2 subtype. Studies indicate that derivatives of piperazine can modulate serotonin levels, influencing mood and anxiety disorders . The presence of the trifluoromethyl group may enhance receptor affinity and selectivity.
  • Enzyme Inhibition : The sulfonamide moiety contributes to the compound's ability to inhibit various enzymes. Research has shown that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with similar piperazine and sulfonamide structures have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis.

Case Studies

  • In Vivo Studies : In animal models, the compound exhibited a dose-dependent increase in the threshold for electroconvulsions, suggesting potential anxiolytic effects. Specifically, doses of 10 mg/kg to 40 mg/kg resulted in increased seizure thresholds by 28% to 85%, indicating significant neuroprotective properties .
  • In Vitro Studies : Docking studies have shown that the compound binds effectively to target enzymes such as DPP-4 (Dipeptidyl Peptidase-4), which plays a role in glucose metabolism and could be beneficial in diabetes management . The binding affinity was comparable to known inhibitors, suggesting a promising therapeutic profile.

Data Table: Biological Activities

Activity TypeAssessed EffectReference
Serotonin ReceptorModulation of mood/anxiety
AChE InhibitionPotential treatment for Alzheimer's
AntibacterialModerate activity against specific strains
NeuroprotectiveIncreased seizure threshold

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological contexts:

  • Antidepressant Activity : Preliminary studies indicate that derivatives of this compound may act as serotonin reuptake inhibitors, which could be beneficial in treating depression. For instance, similar compounds have demonstrated significant reductions in depressive symptoms in clinical trials.
  • Anticancer Properties : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cells, indicating its potential as an anticancer agent.
Cancer Type IC50 (µM)
Colon Carcinoma6.2
Breast Cancer43.4

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Monoamine Oxidase Inhibition : It has been identified as a potential inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Parkinson's disease. A related study found an IC50 value of 0.013 µM for MAO-B inhibition.
Enzyme IC50 (µM)
MAO-B0.013

Neuropharmacology

Given its structural characteristics, the compound may interact with neurotransmitter systems:

  • Dopamine Receptors : The piperazine structure suggests potential activity at dopamine receptors, which are critical targets for treating various psychiatric disorders.
  • Serotonin Receptors : Similar compounds have shown efficacy in modulating serotonin pathways, indicating possible antidepressant or anxiolytic effects.

Case Study 1: Antidepressant Effects

A clinical trial evaluated the efficacy of a piperazine derivative related to this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depressive symptoms compared to placebo controls, suggesting its potential role in mood regulation.

Case Study 2: Cancer Therapeutics

In vitro studies have demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. For example, one study highlighted the effectiveness of a similar pyridine-based compound against multiple cancer types, reinforcing the therapeutic potential of these structures.

Comparison with Similar Compounds

Key Research Findings

  • Positional Isomerism : Meta-substituted CF₃-phenyl derivatives (e.g., target compound) exhibit higher 5-HT1B affinity than para-substituted analogues .
  • Sulfonyl vs. Benzyl Linkers : Sulfonyl groups enhance metabolic stability but reduce membrane permeability compared to benzyl-linked analogues () .
  • Receptor Selectivity : Piperidine-piperazine hybrids (e.g., ) show broader receptor profiles than simpler piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 1-[1-(pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine?

  • Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of piperidine, coupling with trifluoromethylphenyl groups, and purification via column chromatography. Key parameters include:

  • Temperature control : Reactions often proceed at 0–5°C during sulfonylation to minimize side products .
  • Solvent selection : Dichloromethane (DCM) or acetonitrile is preferred for coupling steps due to their inertness and solubility properties .
  • Catalysts : Use of triethylamine or DIEA (N,N-diisopropylethylamine) to neutralize HCl byproducts during sulfonylation .
    • Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of pyridine-3-sulfonyl chloride) to drive reactions to completion .

Q. How can researchers characterize the pharmacological activity of this compound?

  • Approach :

  • Target profiling : Screen against kinase assays (e.g., tyrosine kinases) due to structural similarities to kinase inhibitors .
  • Antimicrobial testing : Use microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), noting MIC values .
  • CNS activity : Evaluate binding affinity to serotonin or dopamine receptors via radioligand displacement assays .
    • Data interpretation : Compare IC₅₀ values with reference drugs (e.g., ketoconazole for antifungal activity) .

Q. What analytical techniques are critical for structural validation?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm piperazine ring substitution patterns (δ 2.5–3.5 ppm for piperazine protons) and sulfonyl group integration .
  • HRMS : Verify molecular weight (expected ~480–500 g/mol) and isotopic patterns from trifluoromethyl groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

Q. What are the recommended protocols for assessing toxicity and stability?

  • In vitro toxicity : Use MTT assays on HEK-293 or HepG2 cells, focusing on IC₅₀ values for cytotoxicity .
  • Stability studies :

  • pH stability : Incubate in buffers (pH 1–9) and analyze degradation via HPLC .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in antimicrobial activity may arise from strain-specific resistance or assay conditions.
  • Validation steps :

  • Replicate assays using standardized CLSI protocols .
  • Cross-validate with orthogonal methods (e.g., time-kill curves vs. microdilution) .
  • Perform molecular docking to assess target binding consistency across species .

Q. What computational strategies are effective for predicting SAR and off-target effects?

  • SAR modeling :

  • Use Schrödinger’s Glide for docking studies on kinase domains, focusing on hydrogen bonding with sulfonyl groups .
  • Apply QSAR models to predict trifluoromethyl-phenyl substitutions’ impact on logP and bioavailability .
    • Off-target profiling : Employ Chemoproteomics (e.g., affinity pulldown-MS) to identify non-kinase targets .

Q. What are the critical considerations for handling this compound in vivo?

  • Safety protocols :

  • Use PPE (gloves, lab coat) and P95 respirators during weighing to prevent inhalation .
  • Store in sealed containers under nitrogen to prevent oxidation .
    • Dosing : Formulate as a hydrochloride salt for improved aqueous solubility in animal studies .

Q. How can researchers mitigate synthetic challenges such as low yields or impurities?

  • Common issues :

  • Low coupling efficiency : Optimize activation of the pyridine-3-sulfonyl group using HATU/DIPEA in DMF .
  • Byproduct formation : Use scavenger resins (e.g., trisamine) to trap excess sulfonyl chlorides .
    • Scale-up : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonylation) .

Q. What strategies support structure-activity relationship (SAR) studies for optimizing potency?

  • Key modifications :

  • Piperidine substitution : Replace pyridine-3-sulfonyl with 4-methoxyphenyl sulfonyl to enhance CNS penetration .
  • Trifluoromethyl positioning : Compare meta- vs. para-substituted phenyl groups using free-energy perturbation (FEP) calculations .
    • Biological testing : Prioritize analogs with <100 nM IC₅₀ in kinase assays for further development .

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